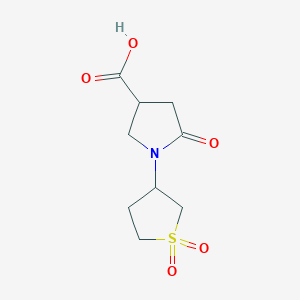

1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by the presence of a thiolane ring and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. Key findings include:

This reaction is critical for modifying solubility and enabling further functionalization of the core structure .

Oxidation and Ring Modification

The tetrahydrothienyl group participates in oxidation-mediated transformations:

These modifications significantly alter biological activity profiles, as demonstrated in antimicrobial studies .

Hydrazide Formation and Subsequent Reactions

The carboxylic acid group reacts with hydrazine to form key intermediates:

Hydrazones show distinct biological activities depending on aromatic substituents .

Heterocyclic System Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

Notably, 5-fluorobenzimidazole derivatives demonstrated:

Ring-Opening Reactions

The dioxo-tetrahydrothienyl moiety undergoes nucleophilic attack:

These reactions enable conjugation with biomolecules for proteomics applications .

Comparative Reactivity Table

Key functional group reactivities:

| Functional Group | Reaction Partners | Typical Conditions | Applications |

|---|---|---|---|

| Carboxylic acid | Alcohols, hydrazines | Acid catalysis, reflux | Prodrug development |

| Pyrrolidone carbonyl | Diamines, diketones | Acid/base catalysis | Heterocyclic drug design |

| Dioxo-thienyl sulfur | Nucleophiles (S⁻, NH₂⁻) | Polar aprotic solvents | Bioconjugation |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 233.27 g/mol. The presence of the dioxo-tetrahydrothienyl group suggests potential reactivity with biological macromolecules, making it suitable for interaction studies in proteomics research.

Antioxidant Activity

Research indicates that derivatives of 1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid exhibit notable antioxidant properties. For instance, related compounds have demonstrated radical scavenging activity significantly higher than that of well-known antioxidants like ascorbic acid . This suggests potential applications in developing antioxidant therapies.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various Gram-positive pathogens and drug-resistant fungi. Studies have highlighted its structure-dependent antimicrobial activity, indicating that modifications to the core structure can enhance efficacy against specific pathogens . This positions the compound as a candidate for developing new antimicrobial therapies amid rising antibiotic resistance.

Anticancer Potential

Recent investigations into derivatives of this compound have revealed anticancer properties, particularly against human lung cancer cell lines (A549). The modifications to the pyrrolidine structure have been linked to improved cytotoxicity, suggesting further exploration for anticancer drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity. Characterization techniques include nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis to confirm structural integrity and purity .

Case Study 1: Antioxidant Activity Assessment

A series of derivatives were synthesized and screened for antioxidant activity using the DPPH radical scavenging method. Compounds demonstrated varying degrees of effectiveness, with some showing up to 1.5 times the antioxidant capacity compared to ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial properties of modified derivatives against multi-drug resistant bacterial strains. Compounds were tested using broth microdilution techniques, revealing effective inhibition against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Mecanismo De Acción

The mechanism of action of 1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid

- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiolane ring and a pyrrolidine ring sets it apart from other similar compounds, making it a valuable compound for various research applications.

Actividad Biológica

1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid, with the chemical formula CHNOS, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

- Molecular Weight : 233.27 g/mol

- CAS Number : 10054-21-4

- Structural Formula : Structural Formula

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The investigation of its derivatives against multidrug-resistant Gram-positive pathogens revealed promising results. For instance, a study demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Clostridioides difficile .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Acinetobacter baumannii | Moderate |

| Klebsiella pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Clostridioides difficile | High |

| Candida auris | Moderate |

| Aspergillus fumigatus | Low |

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using A549 human lung cancer cells indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors that modulate cell signaling pathways. This interaction can lead to inhibition of cell proliferation in cancer cells and disruption of bacterial cell functions in pathogens .

Case Study 1: Antimicrobial Screening

In a comprehensive screening involving various derivatives of the compound, researchers utilized the broth microdilution method to evaluate antimicrobial efficacy against WHO-priority pathogens. The results indicated that specific modifications in the chemical structure significantly enhanced antimicrobial potency .

Case Study 2: Cytotoxicity Assays

A study employing the MTT assay demonstrated that certain derivatives were more effective than traditional chemotherapeutic agents in inhibiting the growth of cancer cell lines. Notably, compounds with hydroxyl substitutions showed enhanced activity compared to their unsubstituted counterparts .

Propiedades

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c11-8-3-6(9(12)13)4-10(8)7-1-2-16(14,15)5-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTAUOWOFBCYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-78-4 | |

| Record name | 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.